N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

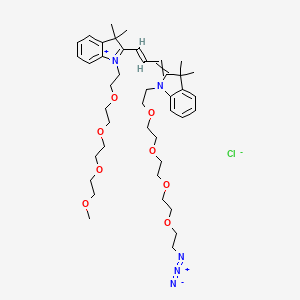

Fórmula molecular |

C42H62ClN5O8 |

|---|---|

Peso molecular |

800.4 g/mol |

Nombre IUPAC |

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole chloride |

InChI |

InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |

Clave InChI |

YRFRBTOMOUXLRJ-UHFFFAOYSA-M |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent labeling reagent. This molecule integrates the bright and photostable cyanine (B1664457) 3 (Cy3) fluorophore with two polyethylene (B3416737) glycol (PEG) linkers, one terminating in a methoxy (B1213986) group and the other in a reactive azide (B81097), enabling its use in a wide array of bioconjugation and drug development applications.

Core Chemical Structure and Properties

This compound is a complex organic molecule designed for specific and efficient labeling of biomolecules. Its structure consists of three key components: a central Cy3 core responsible for its fluorescent properties, and two distinct PEG4 linkers that enhance solubility and provide functional groups for conjugation.

The Cy3 dye is a member of the cyanine family, known for its bright orange-red fluorescence. The PEG (polyethylene glycol) linkers are hydrophilic chains that not only improve the water solubility of the molecule but also reduce non-specific binding to other molecules. One PEG linker is capped with a methoxy group (m-PEG4), rendering it inert. The other linker terminates with an azide group (-N3), a highly specific reactive handle for "click chemistry" reactions.

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C42H62ClN5O8 | [1] |

| Molecular Weight | 800.42 g/mol | [1] |

| Excitation Maximum (λex) | ~550 nm | [1] |

| Emission Maximum (λem) | ~570 nm | [1] |

| Purity | ≥95% | [1] |

Key Applications in Research and Drug Development

The unique trifunctional design of this compound makes it a versatile tool in several research areas:

-

Fluorescent Labeling of Biomolecules: The azide group allows for the specific attachment of the Cy3 dye to alkyne-modified biomolecules such as proteins, nucleic acids, and glycans through click chemistry. This enables visualization and tracking of these molecules in various experimental setups.

-

Cellular Imaging: Once conjugated to a target molecule, the bright fluorescence of Cy3 facilitates high-resolution imaging of cellular structures and processes using techniques like fluorescence microscopy and flow cytometry.

-

PROTAC Development: This molecule can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The fluorescent tag allows for the tracking and quantification of the PROTAC's distribution and engagement with its targets.[2][3][4]

Experimental Protocols

The primary utility of the azide group on this compound is its participation in azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This can be achieved through two main strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol for Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in DMSO/water)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare fresh stock solutions of the copper catalyst components.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. A 4- to 50-fold molar excess of the dye is typically used.

-

In a separate tube, pre-mix the CuSO4 solution with the chelating ligand solution.

-

Add the copper/ligand complex to the protein/dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove unreacted dye and catalyst components by passing the reaction mixture through a desalting column.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~550 nm (for Cy3).

-

Protocol for Cellular Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling cells that have been metabolically engineered to express a strained alkyne (e.g., DBCO or BCN) on their surface.

Materials:

-

Cells expressing a strained alkyne on their surface

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Preparation:

-

Culture cells expressing the strained alkyne to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).

-

Wash the cells twice with PBS.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in PBS to the desired final concentration (typically 10-50 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Fixation:

-

Wash the cells three times with PBS to remove unreacted dye.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization and Counterstaining (Optional):

-

If intracellular targets are to be visualized, permeabilize the cells with the permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

Stain the nuclei with a counterstain like DAPI.

-

-

Imaging:

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filters appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain.

-

Mandatory Visualizations

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent labeling reagent N-(m-PEG4)-N'-(azide-PEG4)-Cy3, detailing its core mechanism of action, key applications, and experimental protocols. This molecule is a powerful tool for researchers, enabling the precise and efficient fluorescent tagging of biomolecules for a wide range of biological studies.

Core Concepts: Understanding the Components

This compound is a heterobifunctional linker that incorporates three key functional components: a Cy3 fluorophore, an azide (B81097) group, and two polyethylene (B3416737) glycol (PEG) linkers. Each component plays a distinct and crucial role in its function as a biomolecular labeling agent.

-

Cy3 Fluorophore : A member of the cyanine (B1664457) dye family, Cy3 is a bright and photostable fluorescent molecule.[1] It exhibits a characteristic orange-red fluorescence, with a peak absorption at approximately 550 nm and a peak emission around 570 nm.[1] This makes it readily detectable by common fluorescence microscopy and flow cytometry instruments. The fluorescence of Cy3 arises from the delocalization of electrons within its conjugated polymethine chain.[1]

-

Azide Group (N₃) : The azide moiety is a key functional group for "click chemistry," a class of bioorthogonal reactions that are highly specific and efficient.[2] Specifically, the azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][4] These reactions form a stable triazole linkage with a corresponding alkyne- or strained alkyne-modified biomolecule, respectively.[2][3] The bioorthogonal nature of this reaction means it does not interfere with native biological functional groups, allowing for highly specific labeling in complex biological systems.[2]

-

PEG4 Linkers : The two polyethylene glycol (PEG) spacers, each consisting of four ethylene (B1197577) glycol units, serve several important functions. They increase the overall hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[5] The PEG linkers also provide a flexible spacer arm that reduces steric hindrance between the Cy3 dye and the target biomolecule. This can help to preserve the biological activity of the labeled molecule and can also minimize quenching of the fluorophore.

Mechanism of Action: The Labeling Process

The primary mechanism of action of this compound is the covalent attachment of the Cy3 fluorophore to a target biomolecule through a click chemistry reaction. This process can be divided into two main steps:

Step 1: Introduction of an Alkyne or Strained Alkyne into the Target Biomolecule.

Before labeling with this compound, the target biomolecule (e.g., protein, nucleic acid, or small molecule) must first be modified to contain a reactive alkyne or a strained cyclooctyne (B158145) group (like DBCO or BCN). This can be achieved through various methods, including:

-

Metabolic Labeling : Feeding cells with unnatural sugars or amino acids that contain an alkyne or azide group.

-

Enzymatic Modification : Using enzymes to attach alkyne- or azide-containing tags to proteins or other biomolecules.

-

Chemical Conjugation : Using chemical crosslinkers to attach alkyne or azide groups to specific functional groups on the biomolecule.

Step 2: Click Chemistry Reaction.

Once the target biomolecule is "alkyne-tagged," it can be specifically labeled with this compound.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : In the presence of a copper(I) catalyst, the terminal azide of this compound reacts with the terminal alkyne on the target biomolecule to form a stable 1,4-disubstituted triazole ring.[2] This reaction is highly efficient and can be performed under mild, aqueous conditions.[2][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : If the target biomolecule is modified with a strained cyclooctyne (e.g., DBCO), the reaction with the azide group can proceed without the need for a copper catalyst.[3][4] This is particularly advantageous for in vivo labeling applications where the cytotoxicity of copper is a concern.[3]

The result of this two-step process is a biomolecule that is now covalently linked to a bright and stable Cy3 fluorophore, enabling its visualization and tracking in a variety of experimental setups.

Quantitative Data

The following table summarizes the key quantitative properties of Cy3 azide, which are representative of the Cy3 component in this compound.

| Property | Value | Reference |

| Excitation Maximum (λ_max) | ~555 nm | [7] |

| Emission Maximum (λ_em) | ~570 nm | [7] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.31 | [7] |

| Solubility | DMF, DMSO, DCM | [7] |

Experimental Protocols

The following are generalized protocols for labeling alkyne-modified biomolecules with this compound using both copper-catalyzed and strain-promoted click chemistry.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add this compound to a final concentration that is 4-50 times the molar concentration of the protein. The optimal ratio should be determined empirically.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the concentration of CuSO₄.

-

Add CuSO₄ to the reaction mixture to a final concentration of 1-2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[8] For less stable proteins, the reaction can be performed at 4°C for a longer duration.

-

-

Purification:

-

Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the protein.

-

Collect the fractions containing the labeled protein.

-

-

Verification:

-

Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).

-

Alternatively, analyze the labeled protein by SDS-PAGE and visualize the fluorescence of the protein band using a gel imager.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells

Materials:

-

Live cells metabolically labeled with a strained alkyne (e.g., DBCO)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Labeling Solution:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

-

Cell Labeling:

-

Wash the strained alkyne-labeled cells twice with pre-warmed PBS.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted this compound.

-

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

Visualizations

Mechanism of Action: Click Chemistry Labeling

Caption: A flowchart illustrating the two-step mechanism of labeling a biomolecule with this compound and its subsequent detection.

Experimental Workflow: CuAAC Labeling of a Protein

Caption: A step-by-step workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) labeling of a protein.

Logical Relationship: Components and Function

Caption: A diagram showing the relationship between the chemical components of this compound and their respective functions.

References

- 1. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

Technical Guide: Spectroscopic Properties and Applications of N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of the N-(m-PEG4)-N'-(azide-PEG4)-Cy3 fluorescent probe. It includes key spectral data, detailed experimental protocols for spectral measurement, and a workflow illustrating its application in bioorthogonal chemistry.

Core Spectroscopic Data

The spectral characteristics of this compound are primarily determined by the Cy3 (Cyanine-3) fluorophore. The m-PEG4 and azide-PEG4 linkers are designed to enhance solubility and provide a reactive handle for "click chemistry" applications, and they do not significantly alter the core excitation and emission properties of the Cy3 dye.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~554-555 nm | [1][2][3] |

| Emission Maximum (λem) | ~568-570 nm | [1][4] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.15 | [1] |

| Recommended Laser Line | 532 nm | [1][4] |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [3][4] |

Experimental Protocol: Measurement of Fluorescence Spectra

This protocol outlines a general method for determining the excitation and emission spectra of a fluorescent compound like this compound using a spectrofluorometer.

Objective: To measure the fluorescence excitation and emission spectra to determine the wavelengths of maximum excitation and emission.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

This compound stock solution (in a suitable solvent like DMSO or DMF)

-

Appropriate buffer or solvent (e.g., phosphate-buffered saline, ethanol)

Procedure:

-

Sample Preparation:

-

Prepare a dilute working solution of the fluorescent probe. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of 0.02 to 0.1 at the excitation wavelength.

-

Prepare a solvent blank containing the same buffer or solvent used for the sample.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time to ensure a stable light output.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A common starting point is 2-5 nm.[5]

-

-

Emission Spectrum Measurement:

-

Place the solvent blank in the cuvette holder.

-

Set a fixed excitation wavelength. For Cy3, this is typically around 550 nm.[6]

-

Scan a range of emission wavelengths, for instance, from 560 nm to 700 nm.[6]

-

Record the spectrum. This is the blank emission spectrum.

-

Replace the blank with the sample cuvette.

-

Without changing the instrument settings, run the same emission scan.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (e.g., ~570 nm).[5]

-

Scan a range of excitation wavelengths, for example, from 450 nm to 570 nm.[6]

-

The resulting spectrum, after correction for lamp intensity variation, is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Data Analysis:

-

Plot the fluorescence intensity against wavelength for both the emission and excitation spectra.

-

Identify the peak wavelengths for excitation and emission.

-

Application Workflow: Bioorthogonal Labeling via Click Chemistry

This compound is designed for bioorthogonal labeling through azide-alkyne cycloaddition, a type of "click chemistry".[7] This allows for the specific attachment of the Cy3 fluorophore to a target molecule that has been metabolically or chemically tagged with an alkyne group.

Caption: Workflow for labeling biomolecules using an azide-PEG-Cy3 probe.

This workflow demonstrates the utility of this compound in modern biological research. The azide (B81097) group allows for a highly specific and efficient covalent reaction with alkyne-modified biomolecules in complex biological samples.[8][9] The PEG linkers enhance the water solubility of the probe, which is advantageous for experiments in aqueous biological environments.[7] The final fluorescently labeled product can then be visualized and quantified using standard fluorescence-based detection methods.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 4. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. labinsights.nl [labinsights.nl]

- 8. mdpi.com [mdpi.com]

- 9. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent probe. This document details its quantum yield and photostability, offering structured data, experimental methodologies, and workflow visualizations to support its application in advanced research and drug development.

Core Photophysical Properties

This compound is a derivative of the well-established cyanine (B1664457) dye, Cy3. Cy3 dyes are known for their bright orange-red fluorescence, excellent photostability, and high quantum yield, making them suitable for a wide range of applications including immunofluorescence, in situ hybridization, and flow cytometry.[1][2] The inclusion of two PEG4 linkers enhances the hydrophilicity and solubility of the molecule in aqueous environments.[3][4] One terminus features a methoxy-capped PEG4, while the other is functionalized with an azide-PEG4 group, enabling covalent attachment to biomolecules via copper-catalyzed or strain-promoted alkyne-azide "click chemistry".[5][6]

Quantitative Data Summary

Table 1: Spectroscopic Properties of Cy3 Azide

| Property | Value | Reference |

| Excitation Maximum (λex) | 555 nm | [4][5][7] |

| Emission Maximum (λem) | 570 nm | [4][5][7] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4][5][7] |

| Fluorescence Quantum Yield (Φf) | 0.31 | [5] |

Table 2: General Properties of Cy3 Dyes

| Property | Description | Reference |

| Fluorescence | Bright orange-red emission | [1][2] |

| Photostability | Generally high, resistant to photobleaching | [1][2] |

| Environmental Sensitivity | Quantum yield can be influenced by the local environment, with attachment to DNA potentially increasing it to the 0.2-0.4 range. | [8] |

Experimental Protocols

The following sections outline standardized methodologies for the determination of fluorescence quantum yield and photostability, adaptable for the characterization of this compound.

Protocol 1: Relative Fluorescence Quantum Yield Determination

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample relative to a known standard.[9]

Objective: To determine the fluorescence quantum yield (Φf) of this compound using a reference standard.

Materials:

-

This compound

-

A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline, ethanol)

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

1 cm path length quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound sample and the quantum yield standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to minimize inner filter effects.

-

Absorbance Measurement: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for the fluorescence measurements.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorescence spectrometer to the value used for the absorbance measurements.

-

For each dilution, record the fluorescence emission spectrum, ensuring the entire emission profile is captured.

-

Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the resulting linear plots.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively.

-

Protocol 2: Photostability Assessment

Photostability is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as time-lapse microscopy.

Objective: To evaluate the photostability of this compound by measuring the decrease in its fluorescence intensity over time under continuous illumination.

Materials:

-

This compound solution of known concentration

-

Fluorescence microscope equipped with a suitable filter set for Cy3 and a light source with adjustable intensity

-

Time-lapse imaging software

-

Sample holder (e.g., microscope slide and coverslip)

Procedure:

-

Sample Preparation: Prepare a sample of the this compound in a suitable mounting medium on a microscope slide.

-

Microscope Setup:

-

Place the sample on the microscope stage and bring it into focus.

-

Select an area of the sample for continuous illumination.

-

Set the excitation light source to a constant and defined intensity.

-

-

Time-Lapse Imaging:

-

Acquire a series of fluorescence images of the selected area at regular time intervals (e.g., every 10 seconds) for a defined duration (e.g., 10 minutes).

-

Use consistent acquisition parameters (exposure time, camera gain) throughout the experiment.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the illuminated region in each image of the time series.

-

Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

-

The resulting curve represents the photobleaching decay of the fluorophore. The time taken for the fluorescence to decrease to 50% of its initial value can be used as a measure of photostability.

-

Visualizations

The following diagrams illustrate the structure and application workflow of this compound.

References

- 1. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 4. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]

- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. osti.gov [osti.gov]

- 9. chem.uci.edu [chem.uci.edu]

The Strategic Role of PEG4 Linkers in N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bioconjugate N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a sophisticated chemical tool designed for the precise fluorescent labeling of biomolecules. Its architecture, featuring a central Cyanine 3 (Cy3) fluorophore flanked by two tetraethylene glycol (PEG4) linkers, one capped with a methoxy (B1213986) group and the other armed with a reactive azide (B81097), is meticulously crafted for optimal performance in complex biological systems. This technical guide delves into the core functionalities of this molecule, with a particular focus on the pivotal role of the PEG4 linkers, and provides practical guidance for its application in research and development.

Core Components and Their Functions

The efficacy of this compound arises from the synergistic interplay of its three key components:

-

Cy3 Fluorophore : A bright and photostable fluorescent dye, Cy3 serves as the reporter moiety.[1] It absorbs light maximally at approximately 550 nm and emits in the orange-red spectrum at around 570 nm, making it readily detectable with standard fluorescence imaging systems.[1][2] Its high quantum yield ensures a strong signal for sensitive detection in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]

-

Azide (N3) Group : This functional group is the reactive handle for covalent attachment to other molecules. The azide group is a key participant in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[3][4] Specifically, the azide enables rapid and stable conjugation to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to those with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5] This bioorthogonality allows for precise labeling of target biomolecules even in complex biological mixtures with minimal side reactions.[6]

-

PEG4 Linkers : The two tetraethylene glycol (PEG4) chains are not merely spacers but are critical to the overall performance of the conjugate. These hydrophilic linkers bestow several advantageous properties upon the molecule.

The Pivotal Role of PEG4 Linkers

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the properties of molecules for biological applications.[7][8] The inclusion of two PEG4 linkers in this compound offers several key benefits:

-

Enhanced Solubility : The hydrophilic nature of the PEG chains significantly improves the water solubility of the entire conjugate.[7][9] This is crucial for preventing aggregation and ensuring efficient reaction kinetics in aqueous biological buffers.[9]

-

Reduced Steric Hindrance : The flexible and extended nature of the PEG4 linkers provides spatial separation between the Cy3 dye and the target biomolecule. This minimizes potential steric clashes that could interfere with the biological activity of the target or the fluorescent properties of the dye.

-

Improved Biocompatibility and Reduced Immunogenicity : PEGylation is a well-established strategy to reduce the immunogenicity of molecules and improve their pharmacokinetic profiles.[7][10] By masking the conjugate from the host's immune system, the PEG linkers can increase its in vivo circulation time.

-

Optimized Reaction Accessibility : The PEG spacer extends the reactive azide group away from the bulky Cy3 core, making it more accessible to its alkyne-containing reaction partner. This can lead to improved reaction efficiency and higher labeling yields.

The methoxy cap (m-PEG4) on one linker renders it inert, preventing non-specific crosslinking and ensuring that the molecule acts as a monofunctional labeling reagent through its azide-terminated counterpart.

Quantitative Data

The physicochemical and fluorescent properties of this compound and its core components are summarized in the tables below. Data for the specific conjugate is limited; therefore, values from closely related Cy3-PEG conjugates are provided for reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C42H62ClN5O9 | [11] |

| CAS Number | 2107273-38-9 | [11] |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage Conditions | -20°C, protect from light and moisture | [12] |

Table 2: Fluorescence Properties of Cy3 Conjugates

| Property | Value | Source |

| Excitation Maximum (λex) | ~550 nm | [1][2] |

| Emission Maximum (λem) | ~570 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [2][13] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.3 (conjugate dependent) | [14] |

| Recommended Filter Set | TRITC | [2] |

Experimental Protocols

The following are generalized protocols for the labeling of proteins and oligonucleotides using this compound via a copper-catalyzed click reaction (CuAAC). These should serve as a starting point, and optimization may be necessary for specific applications.

Protocol 1: Labeling of Alkyne-Modified Proteins

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared)

-

TBTA or THPTA ligand stock solution (e.g., 50 mM in DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare a stock solution of the Cy3 reagent: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare the reaction mixture:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL).

-

Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.

-

Add the TBTA/THPTA ligand to a final concentration of 1 mM.

-

Add the CuSO4 solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye and catalyst components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3). The DOL can be calculated using the Beer-Lambert law and the respective extinction coefficients.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Anhydrous DMSO

-

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

-

Sodium ascorbate stock solution (5 mM in water, freshly prepared)

-

Triethylammonium (B8662869) acetate (B1210297) buffer (2 M, pH 7.0)

-

Nuclease-free water

-

Ethanol (B145695) and 3 M sodium acetate for precipitation

Procedure:

-

Prepare a stock solution of the Cy3 reagent: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare the reaction mixture in a pressure-tight vial:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

-

Add 2 M triethylammonium acetate buffer (pH 7.0).

-

Add DMSO and the Cy3-azide stock solution (typically a 1.5- to 3-fold molar excess).[14]

-

Vortex the mixture.

-

-

Catalyst Addition:

-

Incubation: Vortex the mixture thoroughly and incubate at room temperature for 2-4 hours or at 4°C overnight, protected from light.[14]

-

Purification: The labeled oligonucleotide can be purified by ethanol precipitation. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

Visualizations

The following diagrams illustrate the logical workflow of a typical bioconjugation experiment and the signaling pathway of the click chemistry reaction.

Caption: A typical experimental workflow for labeling an alkyne-modified biomolecule.

Caption: The signaling pathway of the CuAAC click chemistry reaction.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. goldbio.com [goldbio.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Azide | BroadPharm [broadpharm.com]

- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 6. interchim.fr [interchim.fr]

- 7. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 9. interchim.fr [interchim.fr]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. This compound ≥95% - CAS:2107273-38-9 - 上海圆创生物科技有限公司 [shycbio.com]

- 12. Cy3 PEG Biotin [nanocs.net]

- 13. jenabioscience.com [jenabioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. interchim.fr [interchim.fr]

N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and handling of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent-labeled, bifunctional linker crucial for bioconjugation, particularly in the development of advanced molecular probes and proteolysis-targeting chimeras (PROTACs).

Core Compound Characteristics

This compound integrates a Cy3 fluorophore for sensitive detection, a terminal azide (B81097) group for "click chemistry" ligation, and two polyethylene (B3416737) glycol (PEG4) spacers. These PEG linkers are instrumental in enhancing the molecule's solubility in aqueous environments and reducing steric hindrance during conjugation reactions.[1] The azide functionality offers high selectivity and stability under a wide range of reaction conditions, making it a reliable component in complex bioconjugation schemes.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, the available information for this compound and analogous structures indicates a favorable solubility profile for typical bioconjugation applications. The presence of the hydrophilic PEG spacers significantly improves its solubility in aqueous media compared to the parent dye.[2][3][4]

Table 1: Qualitative Solubility of this compound and Analogous Compounds

| Solvent/Buffer System | Solubility | Remarks |

| Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media.[2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions.[2][5] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[2][5] |

| Dichloromethane (DCM) | Soluble | [2][5] |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Due to the hygroscopic nature of many organic dyes, it is recommended to prepare a concentrated stock solution in a dry organic solvent.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1-10 mM).

-

Vortex the vial thoroughly for at least one minute to ensure the compound is completely dissolved. A brief centrifugation can help to collect the solution at the bottom of the vial.

-

Visually inspect the solution to ensure no particulates are present.

-

For storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: General Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-modified biomolecule (e.g., a protein or nucleic acid).

Materials:

-

Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound stock solution (from Protocol 1)

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Sodium ascorbate (B8700270) solution (freshly prepared)

-

A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. The molar ratio of the dye to the biomolecule should be optimized for the specific application, but a 2-5 fold molar excess of the dye is a common starting point.

-

If using a stabilizing ligand, pre-mix the CuSO₄ solution with the THPTA solution.

-

Add the copper(II) sulfate (and ligand, if used) to the reaction mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. Gentle mixing can enhance reaction efficiency.

-

Upon completion, purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography or dialysis.

Visualized Workflows

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound.

References

The Role of the Azide Group in N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azide (B81097) functional group in the fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and its application in click chemistry. The guide will delve into the core principles of azide-based bioconjugation, present quantitative data, detail experimental protocols, and offer visual representations of the underlying chemical processes and workflows.

The Azide Group: A Bioorthogonal Chemical Handle

The azide group (-N3) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] In the context of this compound, the azide moiety serves as a bioorthogonal chemical handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, such as amines and thiols, thus preventing non-specific reactions within a complex biological environment.[2][3]

The primary role of the azide group in this molecule is to participate in highly specific and efficient cycloaddition reactions with alkyne-containing molecules. This reaction, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the Cy3 fluorescent dye to a target molecule or biomolecule that has been pre-functionalized with an alkyne group.[1][4] The polyethylene (B3416737) glycol (PEG) linkers in the molecule enhance its water solubility and provide a flexible spacer, which can reduce steric hindrance during the conjugation reaction.

Quantitative Data in Azide-Alkyne Click Chemistry

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10⁵ | 10⁻³ - 10¹ | [5] |

| Typical Reaction Time | Minutes to a few hours | Hours to days | [5] |

| Copper(I) Catalyst Required | Yes | No | [5] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst, but can be mitigated with ligands. | Generally considered more biocompatible for in vivo applications. | [6][7] |

| Reaction Temperature | Room temperature | Room temperature | [2] |

| pH Range | 4 - 11 | Broad | [2] |

| Yields | High to quantitative | Generally high, but can be slower | [2] |

Experimental Protocols

The following are detailed methodologies for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label a biomolecule with an azide-containing fluorescent dye like this compound.

General Protocol for Labeling Alkyne-Modified Biomolecules

This protocol is a general guideline and may require optimization for specific biomolecules and applications.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent, such as sodium ascorbate (B8700270)

-

A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving the dye (e.g., DMSO or DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 250 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water or a suitable solvent.

-

Freshly prepare a 500 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

-

Add the this compound stock solution to the biomolecule solution. The final concentration of the dye should typically be in 1.5 to 10-fold molar excess over the biomolecule.

-

Add the copper ligand stock solution to the reaction mixture. A typical final concentration is 5-fold higher than the copper concentration.

-

Add the CuSO4 stock solution. A final concentration of 0.1 to 1 mM is commonly used.

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1 to 5 mM to initiate the reaction.

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1 to 4 hours. The reaction can be performed on a rotator or shaker. Protect the reaction from light, especially when working with fluorescent dyes.

-

-

Purification:

-

Remove the excess dye and catalyst from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

-

Protocol for Labeling Live Cells with Azide-Functionalized Dye

This protocol is adapted for labeling the surface of live cells that have been metabolically engineered to express alkyne groups.

Materials:

-

Live cells metabolically labeled with an alkyne-containing sugar (e.g., a peracetylated N-azidoacetylmannosamine (Ac4ManNAz) analog)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Cell culture medium or a suitable buffer (e.g., PBS with 1% FBS)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency and perform metabolic labeling with the alkyne-containing sugar according to established protocols.

-

Wash the cells gently with pre-warmed PBS or serum-free medium to remove any unincorporated sugar.

-

-

Preparation of the Labeling Cocktail (prepare immediately before use):

-

In a sterile tube, combine the following in order:

-

Cell culture medium or buffer.

-

This compound to a final concentration of 1-10 µM.

-

THPTA to a final concentration of 100-500 µM.

-

CuSO4 to a final concentration of 20-100 µM.

-

Sodium ascorbate to a final concentration of 1-5 mM.

-

-

-

Cell Labeling:

-

Aspirate the wash buffer from the cells and add the labeling cocktail.

-

Incubate the cells at room temperature or 37°C for 5 to 30 minutes. Protect from light.

-

-

Washing and Imaging:

-

Aspirate the labeling cocktail and wash the cells three times with fresh medium or PBS.

-

The cells are now ready for fluorescence imaging.

-

Visualizations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

References

- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent dye specifically designed for the targeted labeling of biomolecules. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates relevant experimental workflows.

Introduction

This compound is a bifunctional fluorescent probe that combines the bright and photostable cyanine (B1664457) dye, Cy3, with a bioorthogonal azide (B81097) handle via a flexible polyethylene (B3416737) glycol (PEG) spacer. This design enables the covalent attachment of the Cy3 fluorophore to alkyne-modified biomolecules through copper-catalyzed or strain-promoted click chemistry. The PEG spacers enhance aqueous solubility and minimize steric hindrance, making it an ideal reagent for labeling proteins, nucleic acids, and other biomolecules in complex biological systems.

Core Properties and Specifications

The key characteristics of this compound are summarized in the table below. These properties are crucial for designing and executing successful labeling experiments.

| Property | Value | Reference |

| Chemical Formula | C₄₄H₆₆ClN₅O₁₀ | [1] |

| Molecular Weight | 860.48 g/mol | [1] |

| CAS Number | 2107273-64-1 | [1][2][3][4] |

| Excitation Maximum (λex) | 555 nm | [2][5] |

| Emission Maximum (λem) | 570 nm | [2][5] |

| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6] |

| Solubility | Soluble in Water, DMSO, DMF | [1] |

Note: The extinction coefficient is for a structurally similar Cy3 azide derivative and should be considered an approximation.

Experimental Protocols

The following protocols provide detailed methodologies for the fluorescent labeling of biomolecules using this compound via click chemistry. The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry will depend on the nature of the biomolecule and the experimental context.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.

-

Premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio.

-

Add the copper/ligand catalyst solution to the reaction mixture to a final concentration of 1-2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for Cy3). The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye] Where A_max is the absorbance at 555 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at 555 nm, and CF is the correction factor (A_280 of the dye / A_max of the dye).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This copper-free click chemistry method is ideal for labeling biomolecules in living cells to avoid copper-induced cytotoxicity. This protocol assumes the target biomolecule has been metabolically labeled with a strained alkyne (e.g., a cyclooctyne (B158145) derivative).

Materials:

-

Cells expressing the strained alkyne-modified biomolecule

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Dye Solution:

-

Dissolve this compound in cell culture medium to a final concentration of 5-50 µM.

-

-

Cell Labeling:

-

Wash the cells expressing the strained alkyne-modified biomolecule twice with pre-warmed PBS.

-

Add the this compound containing cell culture medium to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed PBS to remove unbound dye.

-

The cells are now ready for imaging using fluorescence microscopy.

-

Experimental Workflows and Signaling Pathways

This compound is a versatile tool for a variety of advanced fluorescence-based applications. The following diagrams illustrate two such experimental workflows.

Stochastic Optical Reconstruction Microscopy (STORM) Workflow

STORM is a super-resolution microscopy technique that allows for imaging beyond the diffraction limit. Cy3 can act as an activator fluorophore for a reporter dye (e.g., Alexa Fluor 647 or Cy5) in a STORM imaging experiment.

Caption: Workflow for STORM imaging using Cy3 as an activator dye.

Förster Resonance Energy Transfer (FRET) Experimental Setup

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A Cy3-Cy5 pair is a commonly used donor-acceptor pair for FRET experiments to study molecular interactions.

References

- 1. Page loading... [guidechem.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. 2107273-64-1(N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3) | Kuujia.com [pt.kuujia.com]

- 4. 2107273-64-1 CAS Manufactory [m.chemicalbook.com]

- 5. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3_2107273-64-1_新研博美 [xinyanbm.com]

- 6. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to Bioconjugation with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a bifunctional linker molecule integral to modern bioconjugation techniques. This molecule incorporates a Cy3 fluorophore for detection, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group. The presence of the azide moiety makes it particularly suitable for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity under mild, aqueous conditions.[1][2] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, aimed at facilitating its effective use in research and drug development.

The core structure of this reagent features a Cy3 dye, a bright and photostable fluorophore that emits in the orange-red region of the spectrum.[3][4] The two PEG4 linkers enhance solubility and create a flexible spacer arm, which can reduce steric hindrance during conjugation and maintain the biological activity of the labeled molecule.[5][6] The terminal azide group is the key reactive handle, enabling covalent ligation to molecules functionalized with an alkyne group through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[7][]

Physicochemical and Fluorescent Properties

Understanding the characteristics of this compound is crucial for its successful implementation in experimental design. The key properties are summarized in the table below. The fluorescent properties are primarily determined by the Cy3 core, while the PEG linkers influence solubility and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₆₂ClN₅O₈ | N/A |

| Molecular Weight | 800.4 g/mol | [2] |

| Excitation Maximum (λ_max) | ~555 nm | [9][10] |

| Emission Maximum (λ_em) | ~570 nm | [9][10] |

| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [9][10][11] |

| Quantum Yield (Φ) | ~0.31 | [9][12] |

| Solubility | Soluble in water, DMSO, DMF | [13] |

Note: The extinction coefficient and quantum yield are for a closely related "Cy3 Azide" molecule and are expected to be very similar for this compound.

Bioconjugation Chemistry

The primary utility of this compound lies in its ability to participate in click chemistry reactions. These reactions are highly selective, meaning the azide and alkyne groups will react specifically with each other without cross-reacting with other functional groups found in biological systems.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable triazole linkage.[14] This reaction is rapid and quantitative under aqueous conditions.[7] However, the potential toxicity of the copper catalyst can be a concern for in vivo applications, though the use of copper-chelating ligands can mitigate this issue.[15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a cytotoxic copper catalyst.[][16] This makes SPAAC highly suitable for labeling molecules on or within living cells.[17]

Experimental Protocols

The following are generalized protocols for labeling alkyne-modified proteins with this compound. These should be optimized for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol is adapted for the conjugation of an azide-containing dye to an alkyne-modified protein.[1][18]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of azides)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

-

Freshly prepared sodium ascorbate (B8700270) solution (e.g., 500 mM in water)

-

Desalting column for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to achieve a 5-20 molar excess over the protein. The final DMSO concentration should be kept below 10% to avoid protein precipitation.

-

-

Catalyst Preparation (pre-mix):

-

In a separate tube, mix the copper(II) sulfate and THPTA ligand solutions.

-

-

Initiate Reaction:

-

Add the copper/ligand pre-mix to the protein-dye solution.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations should be in the range of 0.1-1 mM copper, 0.5-5 mM ligand, and 1-5 mM sodium ascorbate.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the excess dye and reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (see below).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins

This protocol is for the copper-free conjugation of an azide-containing dye to a protein modified with a strained alkyne (e.g., DBCO).[16][19]

Materials:

-

Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Desalting column for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the strained alkyne-modified protein to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to achieve a 3-10 molar excess over the protein.

-

-

Incubation:

-

Gently mix the solution and incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light.

-

-

Purification:

-

Purify the labeled protein using a desalting column.

-

-

Characterization:

-

Determine the degree of labeling.

-

Determination of Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.[20][21][22][23]

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3 (~555 nm, A_max).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A_max / ε_dye

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

An optimal DOL for antibodies is typically between 2 and 10.[24]

Visualized Workflows

Generalized Workflow for Protein Labeling via Click Chemistry

Caption: Generalized workflow for labeling a protein with this compound via click chemistry.

Logical Relationship of Click Chemistry Options

Caption: Decision tree for choosing between CuAAC and SPAAC for bioconjugation with an azide-functionalized dye.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its integration of a bright fluorophore, biocompatible linkers, and a bioorthogonal reactive group enables a wide range of applications in biological research and therapeutic development. By understanding its properties and the principles of click chemistry, researchers can effectively employ this reagent for precise and efficient bioconjugation. The provided protocols offer a starting point for developing robust labeling strategies, which should be tailored to the specific requirements of the experimental system.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. Azide | BroadPharm [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. N3-PEG4-NH2, 951671-92-4, Azido-PEG4-Amine - Biopharma PEG [biochempeg.com]

- 7. interchim.fr [interchim.fr]

- 9. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 10. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. support.nanotempertech.com [support.nanotempertech.com]

- 22. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 23. info.gbiosciences.com [info.gbiosciences.com]

- 24. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a fluorescent labeling reagent designed for the specific and efficient modification of biomolecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bioorthogonal reaction enables the covalent conjugation of the bright and photostable Cy3 fluorophore to a wide range of alkyne-modified targets, including proteins, peptides, nucleic acids, and other biomolecules.[1][2][3][4]

The structure of this compound incorporates two polyethylene (B3416737) glycol (PEG) spacers. These hydrophilic linkers enhance the water solubility of the molecule, which is beneficial for reactions in aqueous buffers and can help to minimize aggregation of the labeled biomolecule.[5] The azide (B81097) group serves as the reactive handle for the click reaction, forming a stable triazole linkage with an alkyne-functionalized molecule in the presence of a copper(I) catalyst.[1][3]

This document provides detailed protocols for the use of this compound in the fluorescent labeling of proteins and oligonucleotides, along with methods for the purification and characterization of the resulting conjugates.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound and its resulting conjugates is provided below. These values are essential for experimental design and data analysis.

| Property | Value | Reference |

| Chemical Formula | C₄₄H₆₆ClN₅O₁₀ | |

| Molecular Weight | 860.48 g/mol | |

| CAS Number | 2107273-38-9 | |

| Solubility | Soluble in Water, DMSO, DMF | |

| Excitation Maximum (λex) | ~550 nm | [5] |

| Emission Maximum (λem) | ~570 nm | [5] |

| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.3 (conjugate dependent) | [5] |

Click Chemistry Reaction Mechanism

The core of the application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and oligonucleotides. Optimal conditions may vary depending on the specific biomolecule and should be determined empirically.

Protocol 1: Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing an alkyne group with this compound.

1. Materials and Reagents:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium Ascorbate

-

Desalting columns (e.g., PD-10) or dialysis cassettes

2. Reagent Preparation:

-

Protein Solution: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in PBS, pH 7.4.

-

This compound Stock Solution: Dissolve the Cy3 azide in anhydrous DMSO to a final concentration of 10 mM.

-

Copper Catalyst Stock Solution (10 mM Cu(II)-Ligand):

-

For THPTA (water-soluble): Prepare a 20 mM solution of CuSO₄ in water and a 50 mM solution of THPTA in water. Mix one volume of the CuSO₄ solution with 2.5 volumes of the THPTA solution.

-

For TBTA: Prepare a 10 mM solution of CuSO₄ in water and a 10 mM solution of TBTA in DMSO. Mix equal volumes.

-

-

Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in water.

3. Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein.

-

Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein. Keep the final DMSO concentration below 10% to avoid protein denaturation.

-

Add the pre-mixed copper-ligand stock solution to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification:

-

Remove unreacted dye and catalyst using a desalting column or by dialysis against PBS.

5. Characterization:

-

Confirm labeling by SDS-PAGE and in-gel fluorescence imaging.

-

Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).[6][7][8]

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines the labeling of an alkyne-modified oligonucleotide.

1. Materials and Reagents:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

Copper(II) sulfate (CuSO₄)

-

TBTA

-

Sodium Ascorbate

-

Ethanol (B145695) and 3 M Sodium Acetate for precipitation

2. Reagent Preparation:

-

Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.

-

This compound Stock Solution: 10 mM in DMSO.

-

Copper(II)-TBTA Stock (10 mM): Prepare as described in Protocol 1.

-

Sodium Ascorbate Stock (100 mM): Prepare fresh in water.

3. Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide solution, TEAA buffer (to a final concentration of 0.2 M), and DMSO (to 50% of the final volume).

-

Add the this compound stock solution to a 1.5- to 3-fold molar excess over the oligonucleotide.[7]

-

Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Add the sodium ascorbate stock solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

4. Purification:

-

The labeled oligonucleotide can be purified by ethanol precipitation. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2. Incubate at -20°C for at least 1 hour.[5]

-

Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water.[5]

Data Presentation and Analysis